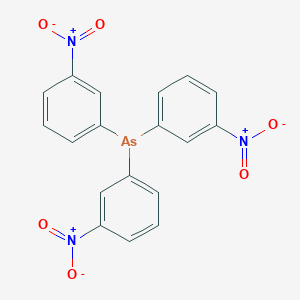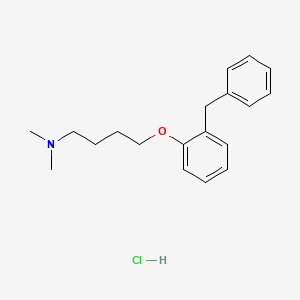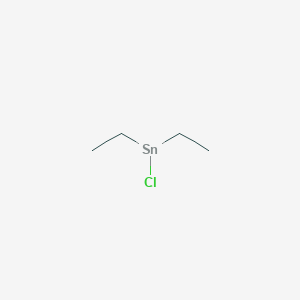![molecular formula C18H24N6O5 B14722116 ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate CAS No. 15223-99-1](/img/structure/B14722116.png)
ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, nitro, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the nitro group yields an amino derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-phenylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate
- Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-ethylphenyl)propyl]amino]-5-nitro-2-pyridyl]carbamate
Uniqueness
Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate is unique due to the presence of the N-methylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
15223-99-1 |
|---|---|
Molekularformel |
C18H24N6O5 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H24N6O5/c1-3-29-18(26)22-15-9-14(19)16(24(27)28)17(21-15)20-10-13(25)11-23(2)12-7-5-4-6-8-12/h4-9,13,25H,3,10-11H2,1-2H3,(H4,19,20,21,22,26) |
InChI-Schlüssel |
UPWVGNHIXYRLKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)N)[N+](=O)[O-])NCC(CN(C)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


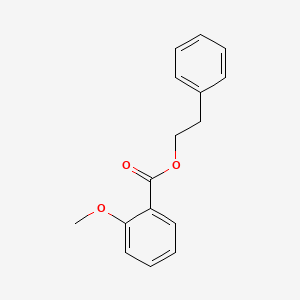
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)




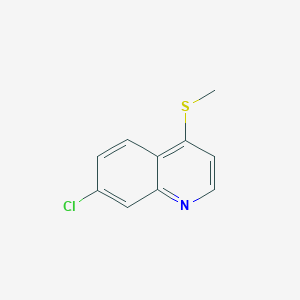
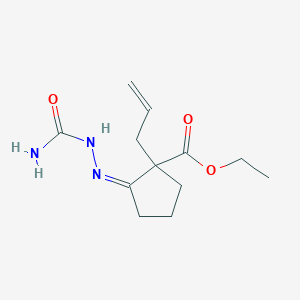
![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)
